

Dideschloro Florfenicol-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dideschloro Florfenicol-d3*

Cat. No.: *B15599470*

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An In-depth Whitepaper on the Core Properties, Application, and Analysis of a Key Stable Isotope-Labeled Standard

Introduction

Dideschloro Florfenicol-d3 is the deuterium-labeled form of [R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide.[1][2] It is a stable isotope-labeled analog of a derivative of Florfenicol, a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine.[3][4] Due to its isotopic labeling, **Dideschloro Florfenicol-d3** serves as an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based methods, ensuring accuracy and precision in the detection of Florfenicol and its related compounds in complex matrices. This guide provides a comprehensive overview of its properties, the mechanism of action of its parent compound, and its application in analytical methodologies.

Core Compound Data

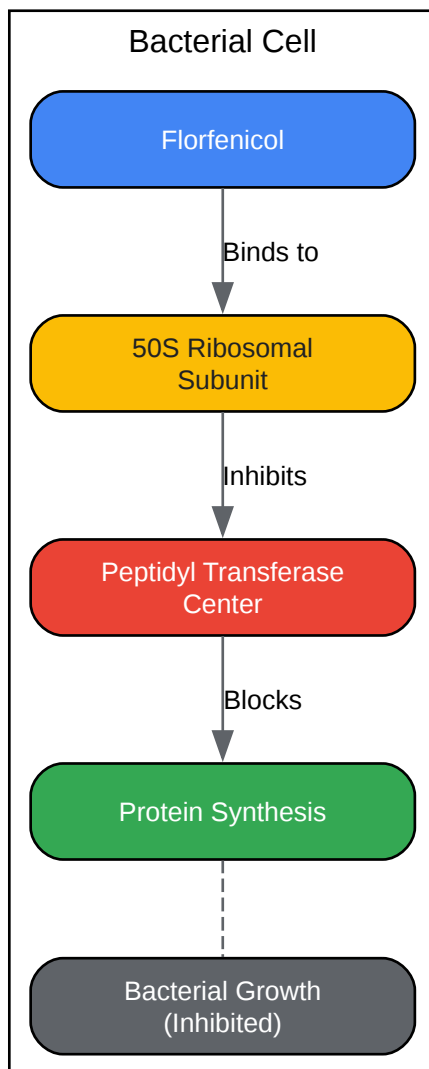
The fundamental properties of **Dideschloro Florfenicol-d3** and its parent compounds are summarized below for comparative analysis.

Property	Dideschloro Florfenicol-d3	Dideschloro Florfenicol (unlabeled)	Florfenicol
Molecular Formula	C ₁₂ H ₁₃ D ₃ FNO ₄ S[5]	C ₁₂ H ₁₆ FNO ₄ S[6]	C ₁₂ H ₁₄ Cl ₂ FNO ₄ S[7]
Molecular Weight	292.34 g/mol [5]	289.32 g/mol [6]	358.21 g/mol [7]
CAS Number	2714484-53-2[2][5]	138872-76-1[1][2]	73231-34-2[7]
Synonyms	[R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3[1]	[R-(R,S)]-N-[1-(Fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide[6]	2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide[7]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The biological activity of **Dideschloro Florfenicol-d3** is intrinsically linked to its parent compound, Florfenicol. Florfenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][8] This is achieved through its binding to the 50S ribosomal subunit, which in turn blocks the peptidyl transferase step of protein elongation.[3][9] This mechanism is similar to that of chloramphenicol and thiamphenicol.[9]

Mechanism of Action of Florfenicol



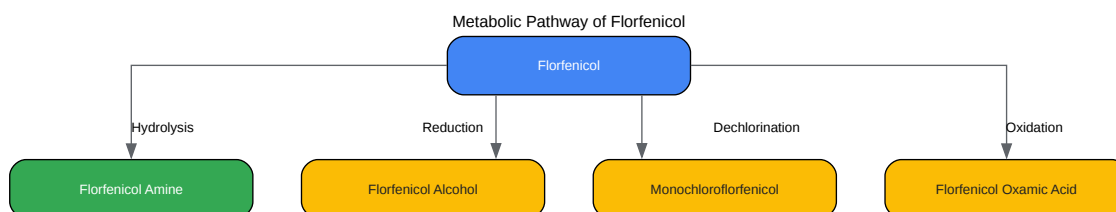
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Florfenicol's Inhibition of Bacterial Protein Synthesis

Metabolic Pathways of Florfenicol

Understanding the metabolism of Florfenicol is crucial for analytical studies. Florfenicol is metabolized in vivo into several key compounds. The primary metabolite is Florfenicol amine, which is often used as a marker residue for the detection of Florfenicol use in animal products.

[10] Other metabolites include florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[11]



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Major Metabolic Pathways of Florfenicol

Experimental Protocols: Analysis of Florfenicol and Metabolites

The quantification of Florfenicol and its metabolites in biological samples is commonly performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[12][13] **Dideschloro Florfenicol-d3** is an ideal internal standard for this application.

Sample Preparation and Extraction

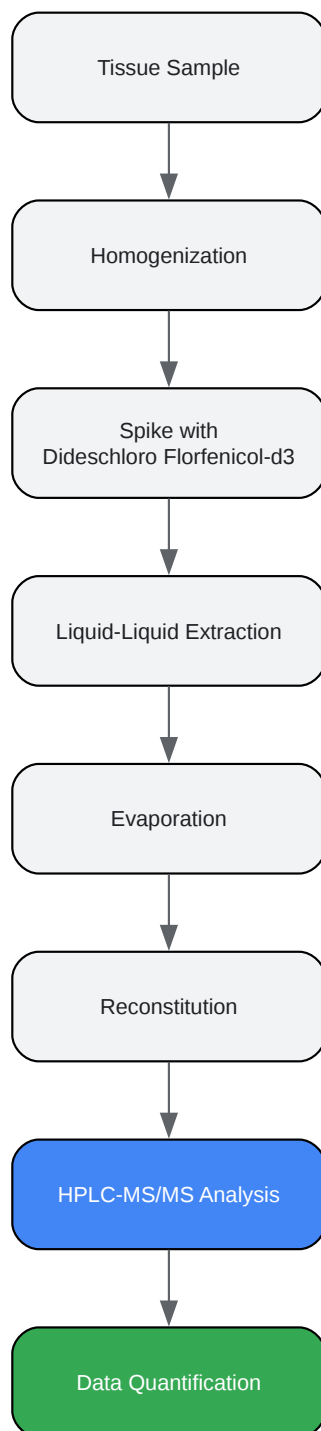
- Homogenization: Homogenize 1-5 grams of tissue sample (e.g., muscle, liver) with a suitable buffer.
- Internal Standard Spiking: Spike the homogenate with a known concentration of **Dideschloro Florfenicol-d3** solution.

- Extraction: Perform liquid-liquid extraction with a solvent such as ethyl acetate.[12] Vortex and centrifuge to separate the organic and aqueous layers.
- Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.
- Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.[13]

HPLC-MS/MS Analysis

- Chromatographic Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).[12]
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 5-20 μ L.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for Florfenicol, its metabolites, and **Dideschloro Florfenicol-d3** are monitored for quantification and confirmation.

Analytical Workflow for Florfenicol Analysis

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Workflow for Quantitative Analysis using an Internal Standard

Conclusion

Dideschloro Florfenicol-d3 is a critical analytical tool for researchers and drug development professionals. While not intended for therapeutic use, its role as a stable isotope-labeled internal standard is indispensable for the accurate quantification of Florfenicol and its related compounds. The methodologies outlined in this guide, leveraging the unique properties of **Dideschloro Florfenicol-d3**, enable robust and reliable monitoring of this important veterinary antibiotic in various matrices.

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